Pentane-2,3-diol

Catalog No.
S581952
CAS No.
42027-23-6
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane-2,3-diol

CAS Number

42027-23-6

Product Name

Pentane-2,3-diol

IUPAC Name

pentane-2,3-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3

InChI Key

XLMFDCKSFJWJTP-UHFFFAOYSA-N

SMILES

CCC(C(C)O)O

Synonyms

2,3-pentanediol

Canonical SMILES

CCC(C(C)O)O

Pentane-2,3-diol is an organic compound classified as a vicinal diol, which features two hydroxyl groups (-OH) attached to adjacent carbon atoms. Its molecular formula is C5H12O2C_5H_{12}O_2, and it is characterized by a linear carbon chain with hydroxyl groups on the second and third carbon atoms. This compound is not commonly found in nature but can be synthesized and is primarily encountered in laboratory settings or as a result of exposure to its derivatives .

Due to its polar nature.
  • Intermediate: It serves as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
  • Cosmetics and Personal Care Products: Its moisturizing properties make it suitable for use in cosmetic formulations.
  • The compound's unique properties make it valuable for research and industrial applications .

    Pentane-2,3-diol can be synthesized through several methods, including:

    • Hydrogenation of Ketones: This method involves the hydrogenation of 2-pentanone in the presence of catalysts, resulting in the formation of pentane-2,3-diol.
    • Oxidation of Alkenes: Alkenes can be oxidized using reagents such as osmium tetroxide or potassium permanganate to yield vicinal diols.
    • Grignard Reaction: The reaction of Grignard reagents with carbonyl compounds can also lead to the formation of pentane-2,3-diol upon hydrolysis.

    These methods highlight the versatility of pentane-2,3-diol synthesis within organic chemistry .

    Research on interaction studies involving pentane-2,3-diol primarily focuses on its reactivity with other chemical species rather than biological interactions. Studies may include:

    • Reactivity with Aldehydes and Ketones: Investigating how pentane-2,3-diol reacts with various carbonyl compounds to form hemiacetals or acetals.
    • Hydrogen Bonding Studies: Understanding how pentane-2,3-diol interacts with other polar solvents or solutes through hydrogen bonding.

    These studies are crucial for understanding its behavior in synthetic pathways and potential applications .

    Pentane-2,3-diol shares similarities with other diols but possesses unique characteristics based on its structure and functional groups. Here are some comparable compounds:

    Compound NameMolecular FormulaHydroxyl Group PositionUnique Features
    Pentane-1,2-diolC5H12O21 and 2More reactive due to terminal hydroxyl group
    Pentane-1,3-diolC5H12O21 and 3Different reactivity pattern compared to 2,3-diol
    Butane-1,4-diolC4H10O21 and 4Longer distance between hydroxyl groups
    Hexane-1,6-diolC6H14O21 and 6Higher molecular weight and different properties

    The positioning of hydroxyl groups significantly influences the chemical reactivity and physical properties of these compounds. Pentane-2,3-diol's vicinal arrangement allows for specific interactions that differ from those of other diols .

    Pentane-2,3-diol follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds containing multiple functional groups [1]. The name is constructed systematically to reflect the compound's structure and functional groups [2]. The prefix "pentane" indicates a five-carbon chain, which serves as the parent structure of this compound [3]. The numerical locants "2,3" specify the positions of the hydroxyl groups on the carbon chain, indicating that these functional groups are attached to the second and third carbon atoms of the pentane backbone [4].

    In the IUPAC system, the suffix "diol" denotes the presence of two hydroxyl (-OH) groups in the molecule [1] [3]. The complete name "pentane-2,3-diol" thus provides a precise description of the molecular structure: a five-carbon chain with hydroxyl groups at positions 2 and 3 [5]. This systematic approach to naming ensures that chemists worldwide can unambiguously identify the compound based solely on its IUPAC name [2].

    The IUPAC nomenclature also accommodates stereochemical information when necessary [4]. Since pentane-2,3-diol contains two stereogenic centers at carbons 2 and 3, stereochemical descriptors can be incorporated into the name to specify the three-dimensional arrangement of atoms [11]. For instance, specific stereoisomers may be designated as (2R,3R)-pentane-2,3-diol, (2S,3S)-pentane-2,3-diol, (2R,3S)-pentane-2,3-diol, or (2S,3R)-pentane-2,3-diol, depending on the absolute configuration at each stereogenic center [14].

    Chemical Identifiers and Registry Systems

    CAS Registry Number (42027-23-6)

    The Chemical Abstracts Service (CAS) Registry Number for pentane-2,3-diol is 42027-23-6 [1] [5]. This unique numerical identifier is assigned by the CAS division of the American Chemical Society and serves as a universal reference for this specific chemical compound [7]. The CAS Registry Number functions as a digital identifier that is not dependent on chemical nomenclature systems, making it particularly valuable for database searches and regulatory documentation [5] [8].

    The CAS Registry Number 42027-23-6 specifically refers to the unspecified stereoisomeric mixture of pentane-2,3-diol [7]. This identifier enables precise tracking of the compound in scientific literature, commercial transactions, and regulatory contexts [5]. The number itself contains no inherent structural information but serves as a link to the comprehensive data available in the CAS Registry, which includes structural details, physical properties, and bibliographic information [8].

    Registry SystemIdentifier for Pentane-2,3-diol
    CAS Registry Number42027-23-6
    European Community (EC) Number255-632-1
    DSSTox Substance IDDTXSID20871390
    Nikkaji NumberJ112.126J

    InChI and InChIKey Representations

    The International Chemical Identifier (InChI) for pentane-2,3-diol is InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 [1] [4]. This string represents a standardized method of encoding molecular information in a format that can be processed by computer systems [3]. The InChI provides a layered description of the molecular structure, including connectivity, tautomeric state, isotopic information, stereochemistry, and electronic charge details [4] [10].

    The corresponding InChIKey for pentane-2,3-diol is XLMFDCKSFJWJTP-UHFFFAOYSA-N [1] [4]. This condensed, fixed-length representation of the InChI is designed for easy web searches and database indexing [3]. The InChIKey consists of 27 characters divided into three parts separated by hyphens [4]. The first 14 characters encode the molecular connectivity, the middle 8 characters represent stereochemistry, and the final 1 character is a version identifier [10].

    For stereoisomers of pentane-2,3-diol, different InChI and InChIKey representations are assigned to reflect their specific three-dimensional structures [13]. For example, the threo isomer (2S,3S)-pentane-2,3-diol has the InChI: InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3/t4+,5+/m0/s1 and InChIKey: XLMFDCKSFJWJTP-WHFBIAKZSA-N [4] [16].

    SMILES Notation

    The Simplified Molecular Input Line Entry System (SMILES) notation for pentane-2,3-diol is CCC(O)C(C)O [1] [3]. This linear string representation encodes the molecular structure in a compact form that is both human-readable and machine-processable [2]. The SMILES notation uses ASCII characters to represent atoms, bonds, branches, and cyclic structures [3] [10].

    In the SMILES notation for pentane-2,3-diol, "CCC(O)C(C)O", each "C" represents a carbon atom, "O" represents an oxygen atom, and parentheses indicate branching in the molecular structure [3]. The notation can be interpreted as follows: a three-carbon chain (CCC) with a hydroxyl group (O) attached to the third carbon, which is also connected to another carbon (C) that bears both a methyl group (C) and a hydroxyl group (O) [2] [16].

    For stereoisomers of pentane-2,3-diol, stereochemical information can be incorporated into the SMILES notation using specific symbols [4]. For instance, the (2R,3S)-pentane-2,3-diol can be represented as CCC@@HC@HO, where the "@" symbols indicate the stereochemical configuration at the chiral centers [16].

    Alternative and Common Nomenclature

    Pentane-2,3-diol is known by several alternative names in chemical literature and commercial contexts [1] [7]. The most common alternative name is 2,3-pentanediol, which follows an older naming convention but remains widely used in scientific publications and industrial settings [2] [5]. This name emphasizes the diol functionality while still indicating the positions of the hydroxyl groups on the pentane chain [7].

    Another alternative name for this compound is 2,3-dihydroxypentane, which directly describes the structure as a pentane molecule with two hydroxyl groups [15]. The name pentan-2,3-diol represents a slight variation in formatting of the IUPAC name, with the locants placed after the parent hydrocarbon name rather than before the suffix [15] [17].

    In some contexts, particularly in older literature, the compound may be referred to as methyl butane-2,3-diol, which conceptualizes the structure as a butane-2,3-diol with a methyl substituent [5] [15]. This name, however, does not conform to current IUPAC recommendations for preferred nomenclature [2].

    Nomenclature TypeName
    IUPAC Namepentane-2,3-diol
    Common Name2,3-pentanediol
    Alternative Name 12,3-dihydroxypentane
    Alternative Name 2methyl butane-2,3-diol
    Alternative Name 3pentan-2,3-diol

    Historical Naming Conventions

    The nomenclature of pentane-2,3-diol has evolved alongside the development of organic chemistry naming systems [20]. In early chemical literature, before the standardization of nomenclature rules, diols were often named using descriptive terms based on their physical properties or sources rather than their structural features [20] [21].

    The parent hydrocarbon pentane itself was first identified and named in the mid-19th century [20]. Carl Schorlemmer discovered normal pentane in 1862 while analyzing pyrolysis products of cannel coal, initially referring to it as "hydride of amyl" before adopting the modern nomenclature by 1872 [20]. This historical context influenced the subsequent naming of pentane derivatives, including pentane-2,3-diol [20].

    In older literature, particularly before the widespread adoption of IUPAC recommendations, pentane-2,3-diol might have been referred to using trivial names or semi-systematic names based on the Geneva nomenclature system [21]. The compound might have been described as a "glycol" (a term for compounds with two hydroxyl groups) with appropriate prefixes to indicate the carbon chain length and hydroxyl positions [20] [21].

    XLogP3

    0.3

    Other CAS

    42027-23-6

    Dates

    Modify: 2023-08-15

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